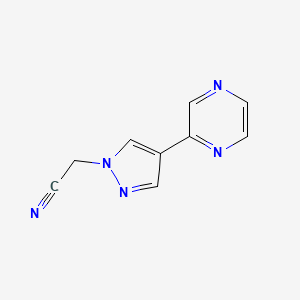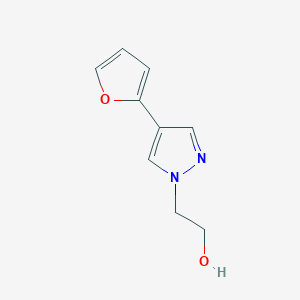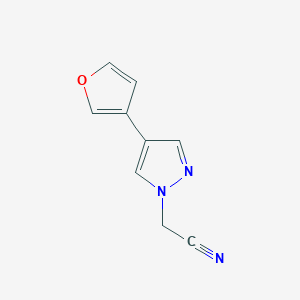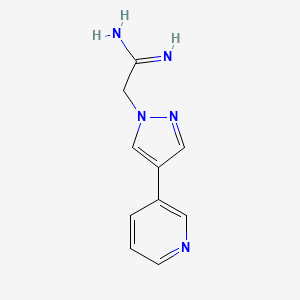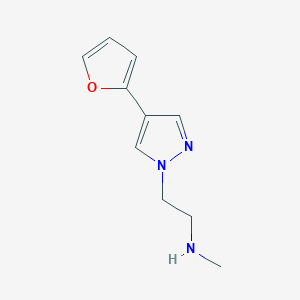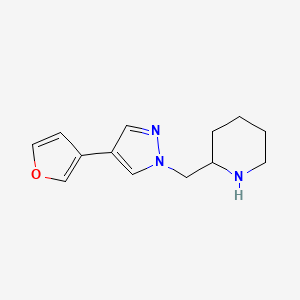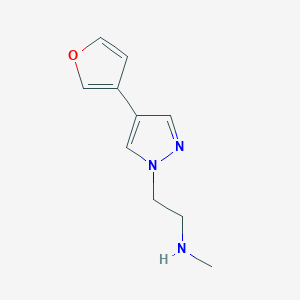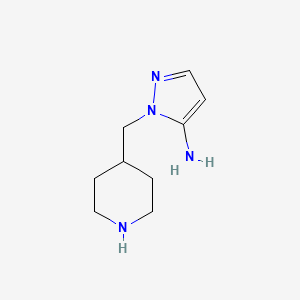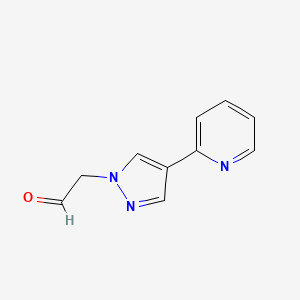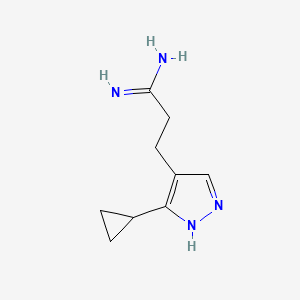
3-(3-ciclopropil-1H-pirazol-4-il)propanimidamida
Descripción general
Descripción
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide (CPPA) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various areas, from drug discovery to biochemical and physiological studies. CPPA is a cyclopropyl derivative of pyrazole, a five-membered heterocyclic ring with three nitrogen atoms and one carbon atom. CPPA is a highly active compound, which can be used as a starting material for the synthesis of drugs and other compounds. It has been widely used in laboratory experiments due to its ease of synthesis and its ability to act as a catalyst in various reactions.
Aplicaciones Científicas De Investigación
Actividades Inhibitorias de DDR1/2
El compuesto ha mostrado potentes actividades inhibitorias contra DDR1/2, que son receptores de dominio discoidín involucrados en la regulación de la adhesión celular, la proliferación y la remodelación del colágeno . Esta aplicación es particularmente relevante en el contexto de las terapias antifibróticas, donde la inhibición de estos receptores puede reducir la fibrosis y mejorar la reparación tisular.
Eficacia Antifibrótica
Los estudios in vivo han demostrado la eficacia antifibrótica confiable del compuesto . Esto sugiere su uso potencial en el tratamiento de enfermedades fibróticas, como la cirrosis hepática, la fibrosis pulmonar y la fibrosis renal, al atacar los procesos patológicos subyacentes que conducen a la cicatrización de los tejidos.
Propiedades Farmacocinéticas
El compuesto exhibe buenas propiedades farmacocinéticas, lo que indica su idoneidad para el desarrollo posterior de fármacos . Esto incluye perfiles de absorción, distribución, metabolismo y excreción (ADME) favorables, que son cruciales para el éxito de un agente terapéutico.
Perfil de Baja Toxicidad
Una extensa caracterización ha revelado un perfil de baja toxicidad para este compuesto . Esta es una ventaja significativa para cualquier aplicación farmacéutica potencial, ya que sugiere un índice terapéutico más alto y una mejor tolerancia del paciente.
Materiales Energéticos Resistentes al Calor
La investigación indica que los derivados de este compuesto pueden encontrar aplicación como materiales energéticos resistentes al calor . Estos materiales son valiosos en diversas industrias, incluida la aeroespacial y la defensa, por su estabilidad a altas temperaturas.
Participación de la Quinasa en el Control del Ciclo Celular
El compuesto participa en el control del ciclo celular, siendo esencial para la meiosis y prescindible para la mitosis . Esta aplicación es crucial en la investigación del cáncer, donde la regulación de la división celular es un objetivo terapéutico clave.
Mecanismo De Acción
Target of Action
The primary targets of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide are the Discoidin Domain Receptors (DDRs) . These receptors are potential targets in anti-fibrosis treatment .
Mode of Action
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide interacts with its targets, the DDRs, by inhibiting their activities . This inhibition is achieved by averting some fibrosis-unrelated kinases, such as RET, AXL, and ALK .
Pharmacokinetics
The compound has demonstrated good pharmacokinetic properties . .
Result of Action
The result of the action of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide is the inhibition of DDR1/2 activities, which leads to reliable in vivo anti-fibrosis efficacy .
Análisis Bioquímico
Biochemical Properties
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DDR1/2, which are discoidin domain receptors involved in cellular signaling and fibrosis . The nature of these interactions is primarily inhibitory, which can lead to downstream effects on cellular processes.
Cellular Effects
The effects of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of DDR1/2 receptors can lead to reduced fibrosis in cells, which is beneficial in treating conditions like idiopathic pulmonary fibrosis . Additionally, it has low toxicity and good pharmacokinetic properties, making it a promising candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide exerts its effects through binding interactions with biomolecules. It inhibits the activity of DDR1/2 receptors, which are involved in cellular signaling pathways. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function . The compound’s unique structure allows it to effectively bind to these receptors and modulate their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide change over time. The compound is stable and does not degrade quickly, ensuring its long-term efficacy in in vitro and in vivo studies . Long-term exposure to the compound has shown sustained effects on cellular function, particularly in reducing fibrosis .
Dosage Effects in Animal Models
The effects of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1/2 receptors without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects, although these are generally minimal . The compound’s therapeutic window is broad, making it suitable for various applications.
Metabolic Pathways
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide is transported and distributed efficiently. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This efficient transport and distribution are crucial for its therapeutic effects.
Subcellular Localization
The subcellular localization of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic potential.
Propiedades
IUPAC Name |
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8(11)4-3-7-5-12-13-9(7)6-1-2-6/h5-6H,1-4H2,(H3,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYDTXNYPBPCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



